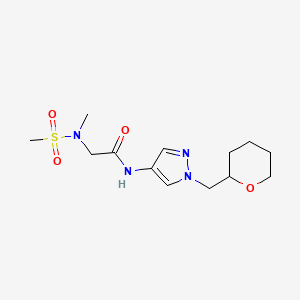

2-(N-methylmethylsulfonamido)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

描述

This compound features a pyrazole core substituted with a tetrahydro-2H-pyran-2-ylmethyl group at the 1-position and an acetamide moiety bearing an N-methylmethylsulfonamido group. The tetrahydro-2H-pyran (THP) group may enhance solubility and metabolic stability compared to bulkier hydrophobic substituents .

属性

IUPAC Name |

2-[methyl(methylsulfonyl)amino]-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O4S/c1-16(22(2,19)20)10-13(18)15-11-7-14-17(8-11)9-12-5-3-4-6-21-12/h7-8,12H,3-6,9-10H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXSPHGAXHJROO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CN(N=C1)CC2CCCCO2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(N-methylmethylsulfonamido)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a tetrahydropyran moiety, and a sulfonamide group. The molecular formula can be expressed as C₁₃H₁₈N₄O₃S, with a molecular weight of approximately 306.37 g/mol.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. The presence of the pyrazole and tetrahydropyran units may enhance this activity by improving the compound's ability to penetrate bacterial membranes or inhibit key metabolic pathways.

Anticancer Potential

Recent studies have highlighted the potential of similar compounds as histone deacetylase (HDAC) inhibitors , which play a crucial role in cancer therapy by altering gene expression patterns associated with tumor growth. For instance, derivatives of pyrazole have shown promising results in inhibiting HDAC activity in various cancer cell lines, suggesting that our compound may also exhibit similar anticancer effects.

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this functional group can inhibit the production of pro-inflammatory cytokines, thus potentially serving as therapeutic agents in diseases characterized by chronic inflammation.

The proposed mechanism of action for this compound includes:

- Inhibition of Enzymatic Activity : By mimicking natural substrates or cofactors, it may inhibit enzymes involved in critical biological pathways.

- Interaction with DNA : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Signal Transduction Pathways : The compound may influence pathways involved in cell survival and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial effects of sulfonamide derivatives on Staphylococcus aureus, showing significant inhibition at low concentrations. |

| Study 2 | Evaluated HDAC inhibitory activity in human colorectal cancer cells, demonstrating that pyrazole derivatives can reduce cell proliferation by inducing apoptosis. |

| Study 3 | Assessed anti-inflammatory properties in murine models, revealing decreased levels of TNF-alpha and IL-6 following treatment with sulfonamide-containing compounds. |

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Observations:

Pyrazole Modifications : The target compound’s THP-methyl group distinguishes it from fluorobenzyl (B10–B12) or benzotriazolyl (Compound 39) substituents, balancing solubility and target engagement .

Sulfonamide vs. Amide Groups : The N-methylmethylsulfonamido group in the target compound may offer stronger hydrogen-bonding interactions compared to standard acetamides (e.g., B10–B12) .

Key Observations:

- Common Techniques : Suzuki-Miyaura couplings are prevalent for pyrazole and aryl substitutions (evident in ).

- Protection Strategies : THP groups (target compound, KL-11743) simplify regioselective modifications, whereas benzotriazole (Compound 39) aids in intermediate stabilization .

- Yield and Purity : Most compounds achieve >95% purity via HPLC, with yields ranging 60–85% depending on step complexity .

Physicochemical and Analytical Comparisons

Table 3: Analytical Data and Stability

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。